M8891

MetAP2 inhibition enantiomeric specificity biochemical IC50

M8891 is the clinically validated, reversible MetAP2 inhibitor (Ki=4.33 nM; >185-fold selectivity over MetAP1) with an established Phase I RP2D of 35 mg QD. The active (S)-enantiomer demonstrates a 10.4-fold potency advantage over the (R)-enantiomer MSC2492281 (IC50: 54 nM vs. 560 nM)—procurement of the correct stereoisomer is critical for reproducing published target engagement and tumor growth inhibition data. Unlike failed irreversible fumagillin-derived inhibitors, M8891's reversible binding enables dose-proportional exposure with low-to-moderate interpatient variability up to 35 mg QD. Researchers conducting p53 wild-type/VHL loss-of-function RCC combination studies with VEGF inhibitors (e.g., cabozantinib) require M8891 to achieve clinically translatable plasma Ctrough ≥1500 ng/mL (3.9 µM), with the validated PD biomarker Met-EF1α enabling direct quantitative target engagement measurement.

Molecular Formula C20H17F2N3O3
Molecular Weight 385.4 g/mol
Cat. No. B608796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM8891
SynonymsM8891;  M-8891;  M 8891; 
Molecular FormulaC20H17F2N3O3
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C20H17F2N3O3/c21-14-7-12(8-15(22)10-14)11-24-18(26)20(28)4-6-25(19(20)27)16-1-2-17-13(9-16)3-5-23-17/h1-3,5,7-10,23,28H,4,6,11H2,(H,24,26)/t20-/m0/s1
InChIKeyWVGGJQVCOTYFPV-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M8891: An Orally Bioavailable, Reversible MetAP2 Inhibitor with Defined Human PK/PD Target Engagement Thresholds for Oncology Research Procurement


M8891 is a structurally novel, orally bioavailable, brain-penetrant small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2) developed by Merck KGaA for oncology indications [1]. Unlike irreversible fumagillin-derived MetAP2 inhibitors that failed clinically due to unfavorable pharmacokinetics and neurologic toxicity, M8891 functions as a reversible inhibitor with a Ki of 4.33 nM against MetAP2 and exhibits >185-fold selectivity over MetAP1 (IC50 >10 µM) [2]. The compound has completed Phase I clinical evaluation (NCT03138538) with a recommended Phase II dose of 35 mg once daily established via translational PK/PD modeling that correlates plasma exposure to tumoral target engagement measured via Met-EF1α substrate accumulation [3].

Why M8891 Cannot Be Replaced with Generic MetAP2 Inhibitors or Enantiomeric Variants for Target Engagement-Validated Studies


Generic substitution of M8891 with either irreversible MetAP2 inhibitors (e.g., TNP-470, fumagillin analogs) or the less active (R)-enantiomer MSC2492281 is scientifically invalid due to quantifiable differences in mechanism, potency, and clinical translatability. Irreversible fumagillin derivatives exhibit rapid elimination and neurologic toxicity that terminated their clinical development, whereas M8891's reversible binding mode enables dose-proportional exposure with low-to-moderate interpatient variability up to 35 mg QD [1]. Furthermore, stereochemical specificity critically determines potency: the active (S)-enantiomer M8891 demonstrates an IC50 of 54 nM in MetAP2 biochemical assays, while the (R)-enantiomer MSC2492281 requires 560 nM to achieve equivalent inhibition—a 10.4-fold potency differential that renders enantiomeric substitution functionally inadequate for achieving preclinical efficacy thresholds [2]. Procurement of the correct stereoisomer is essential for reproducing published target engagement and tumor growth inhibition data.

M8891 Product-Specific Quantitative Evidence Guide: Comparative Potency, Selectivity, and PK/PD Differentiation Data for Procurement Decisions


M8891 Enantiomeric Potency Differential: 10.4-Fold Higher MetAP2 Inhibition Versus (R)-Enantiomer MSC2492281

M8891 is the active (S)-enantiomer (eutomer) of the chiral molecule. In a direct head-to-head MetAP2 biochemical assay, M8891 inhibited MetAP2 enzymatic activity with an IC50 of 54 nM, whereas the less active (R)-enantiomer MSC2492281 (distomer) required an IC50 of 560 nM to achieve equivalent inhibition [1]. This stereochemistry-dependent potency differential of 10.4-fold is documented in concentration–response curves from the same experimental system, confirming that procurement of the correct enantiomer is non-negotiable for reproducing published activity data [1].

MetAP2 inhibition enantiomeric specificity biochemical IC50 chiral purity

M8891 MetAP2 Selectivity Over MetAP1: >185-Fold Discrimination Between Functionally Redundant Methionine Aminopeptidases

M8891 demonstrates pronounced selectivity for MetAP2 over the functionally overlapping MetAP1 isoform. In biochemical assays, M8891 inhibits MetAP2 with an IC50 of 54 nM and a Ki of 4.33 nM, while exhibiting no meaningful inhibition of MetAP1 at concentrations up to 10 µM (IC50 >10 µM) [1]. This selectivity ratio exceeds 185-fold. A CRISPR genome-wide screen independently validated that MetAP1 and MetAP2 expression levels are determinants of sensitivity to M8891, confirming that the observed isoform selectivity translates to functional consequences in cellular systems [2]. This contrasts with earlier MetAP2 inhibitors where isoform selectivity was less comprehensively characterized in functional genomic contexts.

target selectivity MetAP1/MetAP2 discrimination off-target profiling CRISPR screen validation

M8891 Human PK/PD Target Engagement Threshold: Ctrough of 1500 ng/mL Required for Minimum Efficacious Met-EF1α Accumulation

Translational PK/PD modeling established a quantifiable relationship between M8891 plasma exposure and tumoral MetAP2 target engagement. In mouse renal cancer xenografts, the minimum PD level associated with significant tumor growth inhibition was determined to be 125 µg Met-EF1α (methionylated elongation factor 1α, a MetAP2 substrate) per mg protein [1]. Integrating predicted human PK parameters into the preclinical PK/PD model defined a minimal M8891 steady-state trough concentration (Ctrough) of 1500 ng/mL (3.9 µM) in humans as required to produce the corresponding minimum target Met-EF1α level [1]. In the Phase I clinical study (NCT03138538), this target level was achieved at safe, tolerated doses ≤35 mg once daily, with dose-proportional exposure and low-to-moderate interpatient variability [2].

PK/PD modeling target engagement pharmacodynamic biomarker dose selection

M8891 Plus VEGFR Inhibitor Synergy: Tumor Stasis and Regression in RCC PDX Models Not Achieved with Monotherapy

In patient-derived xenograft (PDX) models of renal cell carcinoma (RCC), M8891 monotherapy produced robust tumor growth inhibition. However, the combination of M8891 with VEGF receptor inhibitors (including cabozantinib) achieved tumor stasis and regression—outcomes not observed with either monotherapy alone [1]. This synergistic effect was particularly pronounced in RCC PDX models characterized by p53 wild-type status, VHL loss-of-function mutations, and mid-to-high MetAP1/2 expression scores [1]. The combination effect has been annotated in preclinical therapy knowledge bases as actionable for TP53 wild-type, VHL-mutant RCC [2].

combination therapy VEGFR inhibitor renal cell carcinoma tumor stasis PDX models

M8891 Differential Cancer Cell Line Sensitivity: >1000-Fold Range in IC50 Values Across 16 Cancer Lines Enables Biomarker-Stratified Study Design

M8891 exhibits highly differential growth inhibitory activity across cancer cell lines. In a panel of 16 cancer cell lines, IC50 values for M8891 spanned more than three orders of magnitude, ranging from nanomolar sensitivity in certain lines to >10 µM in resistant lines [1]. Sensitivity correlates with p53 status: a CRISPR genome-wide screen identified the tumor suppressor p53 as a determinant of resistance to pharmacologic MetAP2 inhibition, with p53 wild-type lines exhibiting greater sensitivity to M8891 [1]. This differential sensitivity profile is not observed uniformly across all MetAP2 inhibitors and provides a basis for biomarker-stratified experimental design.

cancer cell line panel differential sensitivity p53 status biomarker stratification

M8891 Clinical Safety and Dose-Linear PK Differentiation: MTD Not Reached, 35 mg QD Defined as RP2D with Documented Target Engagement

In the first-in-human Phase I dose-escalation study (NCT03138538, n=27 patients with advanced solid tumors), M8891 plasma concentration exhibited dose-linear increase up to 35 mg once daily with low-to-moderate interpatient variability [1]. The maximum tolerated dose (MTD) was not determined; two dose-limiting toxicities (platelet count decrease) occurred at 60 mg and 80 mg QD, both resolving after treatment discontinuation [1]. Dose-dependent tumor accumulation of methionylated EF1α confirmed MetAP2 target engagement in patient tumors [1]. Seven patients (25.9%) achieved stable disease for 42-123 days [1]. Based on PK/PD response data demonstrating that preclinically defined target levels for in vivo efficacy were achieved at safe, tolerated doses, 35 mg once daily was established as the recommended Phase II dose (RP2D) [1]. This clinical dataset provides human-validated exposure parameters unavailable for comparator MetAP2 inhibitors such as TNP-470, beloranib, or ZGN-1061 in oncology settings.

Phase I clinical trial RP2D dose-linear PK platelet toxicity target engagement

M8891 Optimal Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Combination Therapy Studies with VEGFR Inhibitors in Genetically Defined Renal Cell Carcinoma Models

M8891 achieves tumor stasis and regression when combined with VEGF receptor inhibitors (e.g., cabozantinib) in patient-derived xenograft models of renal cell carcinoma bearing p53 wild-type and VHL loss-of-function mutations [1]. This scenario leverages the synergy evidence documented in Section 3, where M8891 monotherapy produces only tumor growth inhibition, while combination treatment yields qualitatively superior outcomes. Researchers should procure M8891 for combination studies specifically in RCC models with documented p53 and VHL genetic status and mid-to-high MetAP1/2 expression scores [1].

PK/PD-Driven In Vivo Studies Requiring Clinically Translational Exposure Levels

M8891 is uniquely positioned for in vivo studies that require dosing to clinically relevant plasma exposure thresholds. The translational PK/PD model defines a minimum human Ctrough of 1500 ng/mL (3.9 µM) required to achieve the target PD level of 125 µg Met-EF1α per mg protein associated with efficacy [2]. This human-validated exposure target enables researchers to design preclinical experiments with M8891 that directly recapitulate clinically achievable and tolerated plasma concentrations, bridging the translational gap that has historically confounded MetAP2 inhibitor development [3].

Biomarker-Stratified Studies in p53 Wild-Type Cancer Models

The >1000-fold differential sensitivity of M8891 across cancer cell lines, combined with CRISPR screen identification of p53 as a resistance determinant, supports procurement of M8891 for biomarker-stratified preclinical studies [1]. Researchers investigating p53-dependent synthetic lethality or exploring patient selection biomarkers should select cell line and PDX models with confirmed p53 wild-type status, as these demonstrate the highest sensitivity to M8891 monotherapy [1]. This application scenario is directly supported by the differential sensitivity evidence and CRISPR screen data established in Section 3.

Target Engagement Validation Studies Using Met-EF1α as Pharmacodynamic Biomarker

M8891 enables direct measurement of tumoral target engagement via the validated pharmacodynamic biomarker Met-EF1α (methionylated elongation factor 1α), a MetAP2 substrate identified through proteomic analysis [1]. This biomarker is dose-dependently modulated by M8891 in both mouse xenograft models and human tumor biopsies [3]. Procurement of M8891 for studies requiring quantitative PD readouts of target inhibition provides a direct link between compound exposure and biological effect, an advantage not available with earlier MetAP2 inhibitors lacking validated proximal PD biomarkers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for M8891

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.